tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride
CAS No.:
Cat. No.: VC13714517
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21ClN2O2 |
---|---|
Molecular Weight | 236.74 g/mol |
IUPAC Name | tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H |
Standard InChI Key | RZXBZGWTVRXEHJ-UHFFFAOYSA-N |
SMILES | CC1CNCC1NC(=O)OC(C)(C)C.Cl |
Canonical SMILES | CC1CNCC1NC(=O)OC(C)(C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate hydrochloride, indicating a pyrrolidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position . The hydrochloride salt forms via protonation of the secondary amine, as shown in its SMILES notation: . The (3R,4S) stereochemistry is critical for its interactions in enantioselective synthesis .
Physicochemical Parameters
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 237 Da | |
LogP (Partition Coefficient) | 0.93 | |
Rotatable Bond Count | 3 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 2 | |
Polar Surface Area | 50 Ų |
The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates . The polar surface area and hydrogen-bonding capacity further influence its pharmacokinetic behavior .
Synthesis and Stereochemical Considerations
Synthetic Routes
While explicit synthesis protocols are proprietary, the compound is likely synthesized via:
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Boc Protection: Reaction of (3R,4S)-4-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate in the presence of a base to form the carbamate .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, are employed to isolate the (3R,4S) enantiomer from racemic mixtures .
Stereoisomerism
The (3R,4S) configuration distinguishes this compound from its (3R,4R) diastereomer (CAS 107610-69-5), which has a distinct spatial arrangement affecting biological activity . For example, the (3R,4R) isomer exhibits a molecular weight of 200.278 Da and lacks the hydrochloride counterion, altering its solubility profile .
Supplier | Purity (%) | Pack Size | Price (€) | Lead Time |
---|---|---|---|---|
ChemScene CN | 97 | 50 mg | 67 | 5 days |
Angene International | 98 | 1 g | 492 | 5 days |
BLD Pharmatech | 97 | 250 mg | 178 | 7 days |
Pricing scales inversely with quantity, reflecting bulk synthesis efficiencies . Suppliers like LGC Standards offer custom synthesis under controlled conditions, albeit with regulatory restrictions and lead times exceeding 10 days .
Pharmaceutical and Industrial Applications
Role in Drug Discovery
As a Boc-protected amine, this compound serves as an intermediate in:
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Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, inhibiting enzymes like HIV protease .
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Kinase Modulators: Its rigid structure complements ATP-binding pockets in kinase targets .
Material Science Applications
The hydrochloride salt’s stability enables its use in:
- mass of a compound required to prepare a solution of known volume and concentration
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